REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[CH:3]=1.C(N(CC)CC)C.[CH3:16][CH2:17][CH2:18][C:19](Cl)=[O:20].OP([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[C:19]([NH:1][C:2]1[N:6]([CH3:7])[N:5]=[C:4]([CH3:8])[CH:3]=1)(=[O:20])[CH2:18][CH2:17][CH3:16] |f:3.4.5|
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Name
|
|
Quantity
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7.09 g
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Type
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reactant
|
Smiles
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NC1=CC(=NN1C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
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CCCC(=O)Cl
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Name
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K2HPO4
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Quantity
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50 mL
|
Type
|
reactant
|
Smiles
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OP(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the aqueous phase was further extracted with CH2Cl2 (2×70 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)NC1=CC(=NN1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 114.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |